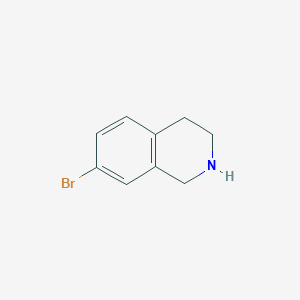

7-Bromo-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

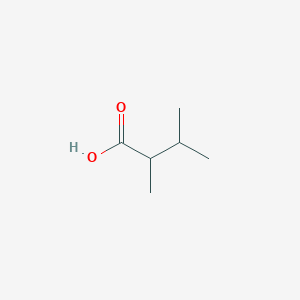

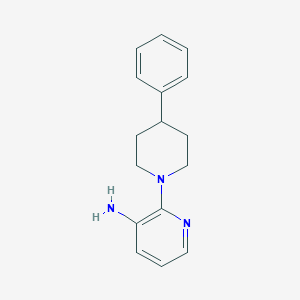

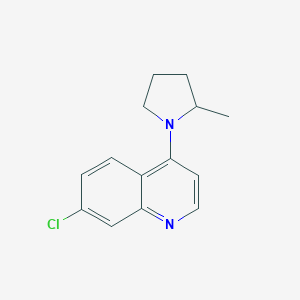

7-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and synthetic compounds. The presence of a bromine atom on the tetrahydroisoquinoline core can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines has been explored in several studies. A rapid synthesis method for a hydroxy derivative, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, was developed using a Pictet-Spengler reaction followed by catalytic dehalogenation, achieving high optical purity of the desired compound . Another study reported the isolation of brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, where compounds were semi-synthesized using a brominated tyrosine derivative as the starting material . A short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines was also described, starting from ortho-brominated aromatic aldehydes and primary aromatic amines, followed by a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation . Additionally, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline was achieved via lithiation of Schiff's bases, formylation, and reductive amination in a one-pot process .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a bromine atom, which can influence the electronic distribution and steric hindrance within the molecule. In the case of 7-bromoquinolin-8-ol, the structure analysis revealed that bromination occurred at the 7-position, and the compound exhibited intermolecular and weak intramolecular O-H...N hydrogen bonds, affecting the packing of molecules in the solid state .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines can participate in various chemical reactions due to the presence of the bromine atom, which serves as a good leaving group or can be substituted in nucleophilic aromatic substitution reactions. The studies provided do not detail specific chemical reactions involving 7-Bromo-1,2,3,4-tetrahydroisoquinoline, but the general reactivity of brominated aromatic compounds suggests potential for diverse transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline are not explicitly detailed in the provided papers. However, the introduction of a bromine atom typically increases the molecular weight and alters the compound's polarity, boiling point, and solubility compared to its non-brominated counterpart. The presence of bromine can also affect the compound's spectroscopic properties, such as UV-Vis and NMR spectra, due to changes in electronic structure .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Synthesis Techniques: A convenient synthesis method for 7-bromo-1,2,3,4-tetrahydroisoquinoline was described, involving lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in one-pot, with the removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).

Chemical Properties and Applications

- Chemical Composition and Isolation: Brominated 1,2,3,4-tetrahydroisoquinolines, including 7-bromo variants, have been isolated from the red alga Rhodomela confervoides, indicating its natural occurrence and potential for use in various biological studies (Ma et al., 2007).

- Use in Organic Synthesis: The behavior of 7-bromo-2-naphthol as an organic photoacid is exploited in organic synthesis for preparing various compounds, including benzyl sulfides and polycyclic amines, via acid-catalyzed condensation with 1,2,3,4-tetrahydroisoquinoline (Strada et al., 2019).

Biomedical Research and Potential Applications

- Phenylethanolamine N-Methyltransferase Inhibition: Studies on 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, related to 7-bromo-1,2,3,4-tetrahydroisoquinoline, have investigated their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro, revealing insights into enzyme inhibition mechanisms and potential therapeutic applications (Blank et al., 1980).

Pharmacological Investigations

- Local Anesthetic Activity and Toxicity Studies: Research on a series of 1-aryltetrahydroisoquinoline alkaloid derivatives, including 7-bromo variants, has focused on their local anesthetic activity, acute toxicity, and structure–toxicity relationship, providing valuable information for the development of new anesthetic agents (Azamatov et al., 2023).

Wirkmechanismus

Target of Action

The primary target of 7-Bromo-1,2,3,4-tetrahydroisoquinoline is the PA Nucleic Acid Endonuclease . This enzyme is highly conserved across influenza virus strains and serotypes and is essential for the virus life cycle, making it an attractive target for new antiviral therapies .

Mode of Action

This inhibition disrupts the normal function of the enzyme, thereby interfering with the life cycle of the influenza virus .

Biochemical Pathways

The biochemical pathways affected by 7-Bromo-1,2,3,4-tetrahydroisoquinoline are likely related to the replication of the influenza virus. By inhibiting the PA Nucleic Acid Endonuclease, the compound may disrupt the virus’s ability to replicate its genetic material and produce new virus particles .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 7-Bromo-1,2,3,4-tetrahydroisoquinoline’s action are likely related to its inhibition of the PA Nucleic Acid Endonuclease. This could result in a decreased ability of the influenza virus to replicate and spread, potentially reducing the severity of infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Bromo-1,2,3,4-tetrahydroisoquinoline. For instance, the compound’s insolubility in water could affect its distribution in aqueous environments within the body. Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYODEQFZAJVROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444089 | |

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

17680-55-6 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 7-bromo-1,2,3,4-tetrahydroisoquinoline via the described method?

A1: The abstract highlights the method's convenience for synthesizing the compound. While specific advantages aren't detailed, "convenience" could imply factors like higher yield, milder reaction conditions, easier purification, or readily available starting materials compared to alternative synthetic routes. []

Q2: Could this synthetic strategy be applied to other similar compounds?

A2: The abstract suggests potential applicability to similar compounds, as it mentions the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine using a similar approach involving lithiation, formylation, and reductive amination. [] Further research would be needed to explore the scope and limitations of this synthetic strategy for a broader range of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)